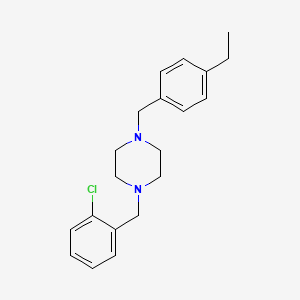![molecular formula C16H13ClN2O3S B5804132 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5804132.png)
2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole, commonly known as CPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPO belongs to the family of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.
Mechanism of Action
The mechanism of action of CPO is not fully understood. However, it has been proposed that CPO may act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the biosynthesis of inflammatory mediators. CPO has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CPO has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. CPO has been reported to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
CPO has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. CPO is stable under normal laboratory conditions and can be stored for extended periods. However, CPO has some limitations. It is relatively insoluble in water, which may limit its use in some experiments. CPO may also exhibit non-specific binding to proteins, which may affect its activity.
Future Directions
There are several future directions for the study of CPO. One potential application of CPO is as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are needed to determine the optimal dosage and administration route of CPO for these applications. CPO may also be studied for its potential as a fluorescent probe for detecting metal ions in biological systems. Finally, the synthesis of novel derivatives of CPO may lead to the development of more potent and selective compounds for various applications.
Synthesis Methods
The synthesis of CPO involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-5-phenyl-1,3,4-oxadiazole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonylurea, which then undergoes cyclization to form CPO. The yield of CPO can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Scientific Research Applications
CPO has been studied for its potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. CPO has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities. It has also been studied for its potential as a fluorescent probe for detecting metal ions such as copper and zinc.
properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c17-13-6-8-14(9-7-13)23(20,21)11-10-15-18-19-16(22-15)12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZVBPGPSDJRPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chlorophenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12H-dibenzo[d,g][1,3]dioxocin-12-one](/img/structure/B5804061.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5804074.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5804077.png)
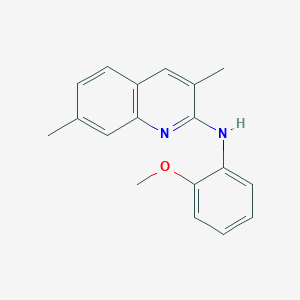
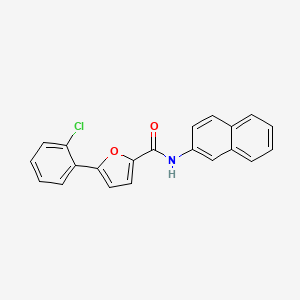
![N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5804095.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5804100.png)
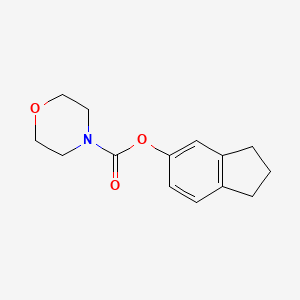

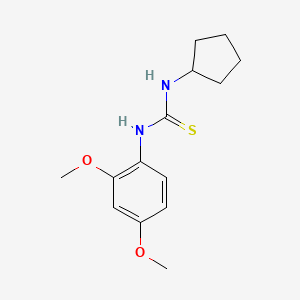
![2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5804138.png)
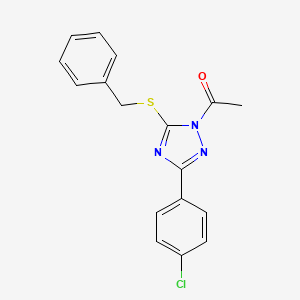
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5804143.png)
